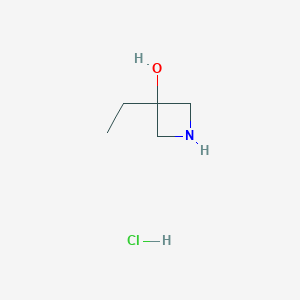

3-Ethylazetidin-3-ol hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-ethylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOMOKLCCGODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634425 | |

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-00-1 | |

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed pathway for the synthesis of 3-Ethylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the commercially available 1-Boc-3-azetidinone. The core of the synthesis involves a Grignard reaction to introduce the ethyl group, followed by the deprotection of the Boc group to yield the final hydrochloride salt. This guide presents detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful replication of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence starting from 1-Boc-3-azetidinone.

Step 1: Grignard Reaction - Synthesis of 1-Boc-3-ethylazetidin-3-ol

The first step involves the nucleophilic addition of an ethyl group to the ketone functionality of 1-Boc-3-azetidinone. This is typically accomplished using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the formation of a magnesium alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to yield the tertiary alcohol, 1-Boc-3-ethylazetidin-3-ol.

Step 2: Boc Deprotection - Synthesis of this compound

The second and final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is achieved under acidic conditions. A common and effective method is the use of hydrogen chloride (HCl) in an organic solvent, such as dioxane or diethyl ether. This reaction cleaves the Boc group, generating the free amine which is protonated by the excess HCl to form the stable this compound salt.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-ethylazetidin-3-ol

Materials:

-

1-Boc-3-azetidinone

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (1.1 to 1.5 equivalents) from an addition funnel to the stirred solution of 1-Boc-3-azetidinone. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Boc-3-ethylazetidin-3-ol.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

-

1-Boc-3-ethylazetidin-3-ol

-

Anhydrous diethyl ether or 1,4-dioxane

-

Hydrogen chloride (gas or a solution in an organic solvent, e.g., 4 M HCl in dioxane)

-

Round-bottom flask

-

Magnetic stirrer

-

Gas dispersion tube (if using HCl gas)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the purified 1-Boc-3-ethylazetidin-3-ol (1.0 equivalent) in anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

If using HCl gas, bubble it through the stirred solution. If using a solution of HCl in an organic solvent, add it dropwise. Continue the addition until the solution is saturated and a precipitate forms.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to yield this compound as a white or off-white solid.

Data Presentation

| Step | Reactant | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1-Boc-3-azetidinone | Ethylmagnesium bromide | 1-Boc-3-ethylazetidin-3-ol | Anhydrous THF/Ether | 0 to RT | 1 - 3 | 75 - 90 | >95 (after chromatography) |

| 2 | 1-Boc-3-ethylazetidin-3-ol | Hydrogen Chloride | This compound | Anhydrous Dioxane/Ether | 0 to RT | 1 - 4 | >90 | >98 (after precipitation) |

Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification methods.

Mandatory Visualization

Caption: Synthesis pathway for this compound.

Caption: Experimental workflows for the synthesis of this compound.

Technical Guide: Physicochemical Properties of 3-Ethylazetidin-3-ol HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their role as bioisosteres for other cyclic and acyclic functionalities. The specific compound, 3-Ethylazetidin-3-ol HCl, combines the features of a tertiary alcohol and a hydrophilic azetidine ring, suggesting potential applications as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is the first step in assessing its drug-likeness and developing it further.

Given the absence of published experimental data, this guide utilizes predictive algorithms to estimate the core physicochemical properties of 3-Ethylazetidin-3-ol HCl. These predictions offer valuable initial insights into its likely behavior in various experimental and biological systems.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Ethylazetidin-3-ol HCl. These values were computationally generated using established Quantitative Structure-Property Relationship (QSPR) models and algorithms commonly employed in cheminformatics.[1][2][3]

| Property | Predicted Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| pKa | 8.5 ± 0.5 |

| logP | -0.8 ± 0.4 |

| Aqueous Solubility (logS) | 0.5 ± 0.6 |

| Boiling Point | 185.2 ± 25.0 °C (as free base) |

| Polar Surface Area (PSA) | 32.26 Ų |

Note: These values are in-silico predictions and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound like 3-Ethylazetidin-3-ol HCl.[4][5][6]

Determination of Melting Point

The melting point provides an indication of the purity and lattice energy of a crystalline solid.

-

Methodology: A small amount of the crystalline 3-Ethylazetidin-3-ol HCl is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination

Solubility is a critical factor influencing drug absorption and formulation.

-

Methodology (Shake-Flask Method): An excess amount of 3-Ethylazetidin-3-ol HCl is added to a known volume of purified water (or a specific buffer solution) in a sealed flask. The flask is then agitated in a constant temperature bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of pKa (Ionization Constant)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH, which affects properties like solubility, permeability, and receptor binding.

-

Methodology (Potentiometric Titration): A solution of 3-Ethylazetidin-3-ol HCl of known concentration is prepared in water. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter. A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology (Shake-Flask Method): Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other. A known amount of 3-Ethylazetidin-3-ol HCl is dissolved in one of the phases. The two phases are then mixed vigorously in a sealed flask to allow for partitioning of the compound. After allowing the phases to separate, the concentration of the compound in both the aqueous and octanolic layers is determined using an appropriate analytical method (e.g., HPLC-UV or LC-MS). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like 3-Ethylazetidin-3-ol HCl.

Conclusion

While experimental data for 3-Ethylazetidin-3-ol HCl is currently unavailable, this guide provides a robust framework for its initial assessment. The predicted physicochemical properties suggest it is a highly water-soluble, basic compound. The outlined experimental protocols offer clear, actionable steps for the empirical validation of these predictions. This foundational knowledge is indispensable for any further research or development involving this novel azetidine derivative, enabling a more informed and efficient progression from chemical entity to potential drug candidate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 3. researchgate.net [researchgate.net]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. langhuapharma.com [langhuapharma.com]

- 6. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

An In-depth Technical Guide to 3-Ethylazetidin-3-ol Hydrochloride (CAS Number: 935668-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylazetidin-3-ol hydrochloride (CAS: 935668-00-1), a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it presents expected physicochemical properties and potential research applications. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis and evaluation of novel azetidine-based compounds.

Chemical and Physical Properties

This compound is a small heterocyclic compound. Its basic properties, compiled from various chemical supplier databases, are summarized in the table below.

| Property | Value | Source |

| CAS Number | 935668-00-1 | ChemBK[1] |

| Molecular Formula | C₅H₁₂ClNO | Doron Scientific[2] |

| Molecular Weight | 137.61 g/mol | ChemBK[1] |

| IUPAC Name | 3-ethylazetidin-3-ol;hydrochloride | PubChem[3] |

| SMILES | CCC1(CNC1)O.Cl | PubChem[3] |

| InChI | InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H | PubChem[3] |

Synthesis and Experimental Protocol

Proposed Synthetic Route

The proposed two-step synthesis involves:

-

Grignard Reaction: The addition of ethylmagnesium bromide to N-Boc-azetidin-3-one to form N-Boc-3-ethylazetidin-3-ol.

-

Deprotection: The removal of the Boc protecting group using acidic conditions to yield the final hydrochloride salt.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Grignard reactions with ketones and subsequent Boc deprotection.

Step 1: Synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

-

Materials:

-

N-Boc-azetidin-3-one

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-azetidin-3-one (1 equivalent).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

-

Step 2: Synthesis of this compound

-

Materials:

-

tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the purified product from Step 1 in a minimal amount of anhydrous 1,4-dioxane.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

-

Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate is expected.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Upon completion, add anhydrous diethyl ether to facilitate further precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

-

Characterization Data (Predicted)

As no published experimental spectra for this compound have been identified, the following table presents predicted spectroscopic data based on the compound's structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~1.0 (t, 3H, -CH₂CH₃ ), ~1.8 (q, 2H, -CH₂ CH₃), ~3.8-4.2 (m, 4H, azetidine ring protons), ~5.0 (s, 1H, -OH), ~9.5 (br s, 2H, -NH₂⁺-) |

| ¹³C NMR | δ (ppm) ~8 ( -CH₂CH₃ ), ~30 (-CH₂ CH₃), ~60-65 (azetidine ring carbons), ~70 (quaternary carbon bearing OH and ethyl groups) |

| FT-IR | ν (cm⁻¹) ~3300-3400 (O-H stretch), ~2700-3000 (N-H stretch of amine salt), ~2900-3000 (C-H stretch), ~1000-1100 (C-N stretch) |

| Mass Spec (ESI+) | m/z = 102.0913 [M+H]⁺ (for the free base) |

Potential Applications in Drug Discovery

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a rigid, three-dimensional structure for ligand-receptor interactions.

References

Structure Elucidation of 3-Ethylazetidin-3-ol Hydrochloride: A Technical Guide

Introduction

3-Ethylazetidin-3-ol hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocyclic compounds. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in various biologically active molecules. The structural elucidation of such compounds is a critical step in their development and involves a combination of synthetic organic chemistry and various spectroscopic techniques to confirm the molecular structure and purity. This guide outlines the typical methodologies employed for the synthesis and characterization of a novel substituted azetidinol like this compound.

Synthesis and Purification

The synthesis of 3-substituted azetidin-3-ols can be challenging due to the inherent ring strain of the four-membered ring. A common synthetic approach involves the construction of the azetidine ring from acyclic precursors.

General Synthetic Approach

A plausible synthetic route to this compound would likely involve the following key steps:

-

Formation of a suitable N-protected precursor: This often starts with an amino alcohol or a related compound that can be cyclized.

-

Cyclization to form the azetidine ring: Intramolecular cyclization is a common strategy.

-

Introduction of the ethyl group at the 3-position: This could be achieved through various methods such as Grignard reaction on a corresponding azetidin-3-one.

-

Deprotection of the nitrogen atom.

-

Formation of the hydrochloride salt: Treatment with hydrochloric acid to improve stability and solubility.

Experimental Protocol (Hypothetical)

Materials:

-

N-protected azetidin-3-one

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Palladium on carbon (Pd/C) catalyst (for deprotection if a benzyl group is used)

-

Hydrogen gas

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Grignard Reaction: To a solution of N-protected azetidin-3-one in anhydrous diethyl ether at 0 °C, a solution of ethylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Deprotection (Example: Hydrogenolysis of a benzyl group): The purified N-benzyl-3-ethylazetidin-3-ol is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is then removed by filtration.

-

Salt Formation: The resulting 3-ethylazetidin-3-ol is dissolved in a minimal amount of a suitable solvent, and a solution of hydrochloric acid in diethyl ether is added. The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Structure Elucidation Workflow

The comprehensive characterization of the synthesized this compound would follow a logical workflow to confirm its structure and purity.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data Analysis (Representative)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar azetidine derivatives.

¹H NMR Spectroscopy

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 | t | 3H | -CH₂CH₃ |

| ~1.8 | q | 2H | -CH₂ CH₃ |

| ~3.8 | t | 2H | Azetidine-H2/H4 |

| ~4.0 | t | 2H | Azetidine-H2/H4 |

| ~5.0 | s (broad) | 1H | -OH |

| ~9.5 | s (broad) | 2H | -NH₂⁺- |

Note: Chemical shifts are referenced to a standard solvent signal. The protons on the azetidine ring (H2 and H4) are expected to be diastereotopic and may appear as distinct multiplets.

¹³C NMR Spectroscopy

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~8 | -CH₂C H₃ |

| ~30 | -C H₂CH₃ |

| ~55 | Azetidine-C2/C4 |

| ~70 | Azetidine-C3 |

IR Spectroscopy

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2800-2400 | Broad, Strong | N-H stretch (ammonium salt) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1500 | Medium | N-H bend (ammonium salt) |

| 1100-1000 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry

Table 4: Representative Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 102.09 | [M+H]⁺ (of the free base) |

Note: In Electrospray Ionization (ESI) Mass Spectrometry, the observed ion would correspond to the protonated free base (3-Ethylazetidin-3-ol).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the purified compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₅H₁₂ClNO.

Table 5: Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % |

| C | 43.64 | (Expected value) |

| H | 8.79 | (Expected value) |

| Cl | 25.76 | (Expected value) |

| N | 10.18 | (Expected value) |

| O | 11.63 | (Expected value) |

Conclusion

The structural elucidation of this compound requires a systematic approach combining synthesis, purification, and a suite of spectroscopic techniques. While specific experimental data for this compound is not publicly available, the methodologies and representative data presented in this guide, based on analogous azetidine structures, provide a robust framework for its characterization. The confirmation of its structure would rely on the congruent interpretation of data from ¹H and ¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis.

An In-depth Technical Guide to the Alkylating Agent C5H12ClNO and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with the molecular formula C5H12ClNO, focusing on the prominent nitrogen mustard derivative, 2-[2-chloroethyl(methyl)amino]ethanol. As a degradation product of the chemotherapeutic agent mechlorethamine, this compound belongs to a class of potent alkylating agents known for their cytotoxicity. This document details the mechanism of action, which primarily involves the alkylation of DNA, leading to cell cycle arrest and apoptosis. While specific quantitative data for 2-[2-chloroethyl(methyl)amino]ethanol is limited in publicly available literature, this guide extrapolates from closely related nitrogen mustards to provide a robust framework for its study. Detailed experimental protocols for synthesis, purification, and analysis, as well as for assessing its biological effects, are presented. Furthermore, key signaling pathways implicated in the cellular response to this class of compounds are illustrated. This whitepaper aims to serve as a critical resource for researchers in oncology, toxicology, and drug development.

Chemical and Physical Properties

The molecular formula C5H12ClNO represents several isomers. The most studied of these is 2-[2-chloroethyl(methyl)amino]ethanol, a derivative of the nitrogen mustard family. A summary of its key chemical and physical properties, alongside those of its parent compound mechlorethamine, is presented in Table 1.

| Property | 2-[2-chloroethyl(methyl)amino]ethanol | Mechlorethamine (N-Methyl-bis(2-chloroethyl)amine) |

| Molecular Formula | C5H12ClNO | C5H11Cl2N |

| Molecular Weight | 137.61 g/mol [1] | 156.05 g/mol |

| CAS Number | 51822-57-2[1] | 51-75-2 |

| IUPAC Name | 2-[2-chloroethyl(methyl)amino]ethanol[1] | 2-chloro-N-(2-chloroethyl)-N-methylethanamine |

| Synonyms | N-Methyl-2-chloroethyl-2-hydroxyethylamine[1] | HN2, Mustargen, Nitrogen Mustard[2] |

| Appearance | Not specified | White, crystalline, hygroscopic powder |

| Melting Point | Not specified | 108-112 °C |

| Boiling Point | 161.4 °C at 760 mmHg (Predicted)[3] | Decomposes |

| Solubility | Soluble in water | Soluble in water |

| LogP | -0.4 (Predicted)[1] | 1.2 |

Table 1: Chemical and Physical Properties

Synthesis and Purification

Experimental Protocol: Synthesis of 2-[2-chloroethyl(methyl)amino]ethanol

Objective: To synthesize 2-[2-chloroethyl(methyl)amino]ethanol from N-methylethanolamine.

Materials:

-

N-methylethanolamine

-

Thionyl chloride (SOCl2)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-methylethanolamine (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Biological Activity and Mechanism of Action

2-[2-chloroethyl(methyl)amino]ethanol, as a nitrogen mustard derivative, is expected to exhibit significant cytotoxicity. The primary mechanism of action for this class of compounds is the alkylation of cellular macromolecules, with DNA being the most critical target.

DNA Alkylation

The biological activity is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine and the N3 position of adenine. In the case of bifunctional nitrogen mustards like mechlorethamine, a second chloroethyl arm can react to form inter- and intrastrand cross-links in the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately leading to cell death.

Figure 1: DNA Alkylation Mechanism.

Cytotoxicity

The cytotoxic effects of 2-[2-chloroethyl(methyl)amino]ethanol can be quantified using various in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-[2-chloroethyl(methyl)amino]ethanol in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

2-[2-chloroethyl(methyl)amino]ethanol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of 2-[2-chloroethyl(methyl)amino]ethanol in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Quantitative Data (Hypothetical):

| Cell Line | IC50 (µM) |

| HeLa | Data not available |

| MCF-7 | Data not available |

| A549 | Data not available |

Table 2: Hypothetical IC50 Values for 2-[2-chloroethyl(methyl)amino]ethanol. Note: Specific experimental data for this compound is not currently available in the public domain. The table is for illustrative purposes.

Signaling Pathways

The cellular response to DNA damage induced by alkylating agents like 2-[2-chloroethyl(methyl)amino]ethanol involves complex signaling pathways that can lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest

DNA damage triggers the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2. This leads to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21), resulting in cell cycle arrest, typically at the G1/S or G2/M transition. This provides the cell with time to repair the DNA damage.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the apoptotic machinery is activated. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by the p53-mediated upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Figure 2: DNA Damage-Induced Signaling.

Analytical Methods

The purity and identity of 2-[2-chloroethyl(methyl)amino]ethanol can be determined using standard analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a sample of 2-[2-chloroethyl(methyl)amino]ethanol.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

Methodology:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).

-

Set up a gradient elution method, for example:

-

0-2 min: 5% B

-

2-15 min: 5-95% B (linear gradient)

-

15-18 min: 95% B

-

18-20 min: 95-5% B (linear gradient)

-

20-25 min: 5% B (re-equilibration)

-

-

Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value (e.g., 210 nm).

-

Inject the sample and analyze the chromatogram for the main peak and any impurities.

Figure 3: HPLC Analysis Workflow.

Conclusion

2-[2-chloroethyl(methyl)amino]ethanol, a compound with the molecular formula C5H12ClNO, is a nitrogen mustard derivative with potent cytotoxic properties. Its mechanism of action is predicated on the alkylation of DNA, which triggers cellular responses leading to cell cycle arrest and apoptosis. While specific experimental data for this compound remains scarce, this technical guide provides a comprehensive framework for its synthesis, analysis, and biological evaluation based on established knowledge of related nitrogen mustards. The detailed protocols and illustrated signaling pathways herein are intended to facilitate further research into this and similar compounds for potential applications in drug development and toxicology. Further investigation is warranted to elucidate the specific quantitative biological activities and the precise molecular targets of 2-[2-chloroethyl(methyl)amino]ethanol.

References

3-Ethylazetidin-3-ol Hydrochloride: An Analysis of Publicly Available Data on its Mechanism of Action

Researchers, scientists, and drug development professionals should be aware that, based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no specific, detailed information regarding the mechanism of action for 3-Ethylazetidin-3-ol hydrochloride. While this compound is available from various chemical suppliers, dedicated pharmacological studies elucidating its biological targets and downstream signaling pathways have not been identified in the public domain.

This guide, therefore, aims to provide a transparent overview of the available information and contextualize the potential roles of the core azetidine scaffold based on related compounds.

General Information and Context

This compound is a small organic molecule belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their unique structural properties. The hydrochloride salt form is common for improving the solubility and stability of amine-containing compounds.

While the specific biological activity of this compound remains uncharacterized, the broader class of azetidine derivatives has been explored for various therapeutic applications. For instance, some azetidinone (a related structural class) derivatives have been investigated for antimicrobial and cholinesterase inhibitory activities. However, it is crucial to note that these findings for different molecules cannot be directly extrapolated to this compound without specific experimental validation.

The Azetidin-3-ol Scaffold in Drug Development

A key piece of information from related compounds, such as Azetidin-3-ol hydrochloride, is its use as a chemical linker.[1][2] Specifically, it has been identified as a non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[1][2]

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody linked to a biologically active cytotoxic payload. The linker plays a critical role in the stability and efficacy of the ADC. A non-cleavable linker, such as one derived from an azetidin-3-ol scaffold, ensures that the cytotoxic drug is released only upon the degradation of the antibody within the target cell.

Below is a conceptual workflow for the general mechanism of an ADC utilizing a stable linker.

Caption: Conceptual workflow of an Antibody-Drug Conjugate (ADC).

Role in PROTACs

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.

The logical relationship for PROTAC-mediated protein degradation is illustrated below.

Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

References

Potential Biological Activities of 3-Ethylazetidin-3-ol Hydrochloride: A Technical Guide for Researchers

Disclaimer: This document provides a hypothetical overview of the potential biological activities of 3-Ethylazetidin-3-ol hydrochloride. As of the date of this publication, no direct experimental data on the biological effects of this specific compound are available in the public domain. The information presented herein is extrapolated from studies on structurally similar azetidine derivatives and is intended to guide future research.

Introduction

This compound is a small, synthetic molecule belonging to the class of azetidines. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational properties and its presence in several bioactive compounds.[1] The rigid structure of the azetidine ring can impart favorable pharmacological properties, such as improved metabolic stability and binding affinity. This guide explores the potential therapeutic areas where this compound could be investigated, based on the known activities of analogous compounds.

Potential Therapeutic Areas and Mechanisms of Action

The azetidine scaffold is a key feature in a variety of biologically active molecules, suggesting that this compound could exhibit a range of pharmacological effects.[1][2]

Central Nervous System (CNS) Disorders

Azetidine derivatives have shown significant promise in the treatment of neurological and psychiatric conditions.[3] This is a primary area of interest for the investigation of this compound.

Structurally similar 3-hydroxyazetidine derivatives have been evaluated as inhibitors of gamma-aminobutyric acid (GABA) uptake transporters (GATs).[4] Inhibition of GAT-1, in particular, is a validated mechanism for anticonvulsant and anxiolytic drugs. Given the structural analogy, this compound could potentially modulate GABAergic neurotransmission by inhibiting GABA reuptake.

A study on 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives provided quantitative data on their affinity for GAT-1 and GAT-3.[4] While the substitution pattern differs from this compound, these data offer a starting point for structure-activity relationship (SAR) studies.

Table 1: GAT-1 and GAT-3 Inhibition by Structurally Related 3-Hydroxyazetidine Derivatives

| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b | 26.6 ± 3.3 | - |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18e | - | 31.0 ± 4.7 |

| Data extracted from a study on related azetidine derivatives[4]. |

Muscarinic acetylcholine receptors, particularly the M1 subtype, are key targets for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[5][6] The azetidine ring is a component of some muscarinic receptor agonists. It is plausible that this compound could interact with mAChRs, potentially as an agonist or antagonist, depending on its conformational presentation at the receptor binding site.

A simplified signaling pathway for the M1 muscarinic receptor, which is Gq-protein coupled, is depicted below.[7] An agonist binding to the M1 receptor would initiate this cascade.

Anticancer Activity

Certain azetidine-containing compounds have demonstrated antiproliferative effects on cancer cells.[8] For instance, resveratrol analogues incorporating a 3-chloro-azetidin-2-one moiety have shown activity against human breast cancer cell lines.[8] Another example is a potent degrader of the estrogen receptor that features an azetidine base.[9] The potential for this compound to exhibit cytotoxic or cytostatic effects on cancer cells warrants investigation.

Proposed Experimental Workflows

To elucidate the potential biological activities of this compound, a systematic screening approach is recommended. The following workflows are proposed as a starting point for in vitro evaluation.

Workflow for CNS Activity Screening

This workflow outlines the initial steps to assess the potential of this compound to modulate key CNS targets.

Methodology Overview:

-

Primary Screening (Receptor Binding Assays):

-

Objective: To determine if this compound binds to GABA transporters or muscarinic receptors.

-

General Protocol:

-

Prepare membrane fractions from cells expressing the target receptor/transporter or from brain tissue.

-

Incubate the membranes with a specific radioligand (e.g., [³H]tiagabine for GAT-1, [³H]QNB for mAChRs) in the presence of varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.

-

-

-

Secondary Screening (Functional Assays):

-

Objective: To determine if the binding of the compound to the target results in a functional response (e.g., inhibition of uptake, receptor activation or blockade).

-

General Protocol (GABA Uptake Assay):

-

Use primary neuronal cultures, cultured cell lines expressing GAT-1, or synaptosomes.

-

Pre-incubate the cells/synaptosomes with this compound.

-

Add [³H]GABA and incubate for a short period.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the internalized radioactivity.

-

Determine the IC50 for the inhibition of GABA uptake.

-

-

Workflow for Anticancer Activity Screening

This workflow describes the initial steps to evaluate the potential antiproliferative effects of this compound.

Methodology Overview:

-

Primary Screening (Cytotoxicity/Cytostatic Assays):

-

Objective: To determine if this compound reduces the viability or proliferation of cancer cells.

-

General Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT reagent to the wells and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

-

-

Synthesis Considerations

The synthesis of 3-substituted azetidin-3-ols is achievable through various synthetic routes, often starting from commercially available precursors. The development of efficient and scalable synthetic methods will be crucial for the further investigation of this compound and its analogues.

Conclusion

While there is currently no direct evidence for the biological activity of this compound, the prevalence of the azetidine scaffold in a wide range of bioactive molecules suggests that it is a promising candidate for further investigation. The most promising avenues for research appear to be in the areas of CNS disorders, particularly through the modulation of GABAergic and cholinergic systems, and in oncology. The experimental workflows proposed in this guide provide a rational starting point for elucidating the pharmacological profile of this compound. Any positive findings would warrant more extensive preclinical evaluation, including in vivo studies and detailed mechanism of action studies.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In This Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

3-Ethylazetidin-3-ol Hydrochloride: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Among the myriad of functionalized azetidines, 3-Ethylazetidin-3-ol hydrochloride has emerged as a crucial pharmaceutical intermediate. Its unique three-dimensional structure and functional group presentation make it a valuable building block in the synthesis of complex therapeutic agents, most notably in the development of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its role in the development of targeted therapies. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological pathways are presented to support researchers in the field of drug discovery and development.

Introduction

Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention in contemporary drug discovery.[1] Their inherent ring strain and well-defined stereochemistry offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine motif can improve metabolic stability and other pharmacokinetic properties of a molecule.

This compound (CAS No: 935668-00-1) is a key building block that combines the azetidine core with a tertiary alcohol and an ethyl group at the 3-position. This substitution pattern is instrumental in creating specific interactions with protein targets and providing a vector for further chemical elaboration. This guide will delve into the technical aspects of this important intermediate, from its synthesis to its application in the synthesis of clinically relevant pharmaceuticals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 935668-00-1 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and efficient route involves the initial preparation of an N-protected azetidin-3-one, followed by a Grignard reaction to introduce the ethyl group, and finally, deprotection to yield the desired hydrochloride salt.

Overall Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

This procedure is adapted from established methods for the synthesis of N-substituted azetidin-3-ols.[2][3]

-

Materials: Benzylamine, epichlorohydrin, triethylamine, tetrabutylammonium iodide, toluene, hexane.

-

Procedure:

-

To a solution of benzylamine in a suitable solvent, slowly add epichlorohydrin at a controlled temperature (e.g., 0-5 °C).

-

After the initial reaction, the intermediate N-benzyl-3-amino-1-chloropropan-2-ol is cyclized.

-

Dissolve the crude intermediate in triethylamine and add a catalytic amount of tetrabutylammonium iodide.

-

Reflux the mixture for approximately 13 hours.

-

After cooling, filter the precipitated triethylamine hydrochloride.

-

Evaporate the filtrate to obtain the crude product.

-

Recrystallize the crude product from a mixture of toluene and hexane to yield pure 1-benzylazetidin-3-ol.

-

Step 2: Synthesis of N-Benzyl-azetidin-3-one

The oxidation of the secondary alcohol to a ketone is a critical step.

-

Materials: 1-Benzylazetidin-3-ol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM).

-

Procedure (Swern Oxidation):

-

Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.

-

After stirring for a few minutes, add a solution of 1-benzylazetidin-3-ol in DCM.

-

Stir the reaction mixture at -78 °C for 15-30 minutes.

-

Add triethylamine to quench the reaction and then allow the mixture to warm to room temperature.

-

Add water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-azetidin-3-one.

-

Step 3: Synthesis of 1-Benzyl-3-ethylazetidin-3-ol

The introduction of the ethyl group is achieved via a Grignard reaction.[4]

-

Materials: N-Benzyl-azetidin-3-one, ethylmagnesium bromide solution in THF, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-benzyl-azetidin-3-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution to the cooled solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-benzyl-3-ethylazetidin-3-ol.

-

Step 4: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group.[5]

-

Materials: 1-Benzyl-3-ethylazetidin-3-ol, palladium on carbon (10% Pd/C), methanol, hydrochloric acid.

-

Procedure:

-

Dissolve 1-benzyl-3-ethylazetidin-3-ol in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Add a stoichiometric amount of hydrochloric acid.

-

Subject the mixture to hydrogenation (H₂ gas, typically at atmospheric or slightly elevated pressure) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

-

Characterization and Analytical Data

While specific spectral data for this compound is not widely published, the following table provides expected and representative data based on the analysis of similar 3-substituted azetidin-3-ol derivatives.[6][7][8][9][10][11][12]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and diastereotopic protons of the azetidine ring. The chemical shifts will be influenced by the protonation of the nitrogen. |

| ¹³C NMR | Resonances for the ethyl group carbons, the quaternary carbon at the 3-position, and the carbons of the azetidine ring. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the ammonium salt. C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₁₁NO) and characteristic fragmentation patterns. |

Application in Pharmaceutical Synthesis: The Case of Baricitinib

This compound is a key intermediate in the synthesis of Baricitinib, an inhibitor of Janus kinases JAK1 and JAK2.[13][14] Baricitinib is used in the treatment of rheumatoid arthritis and other inflammatory conditions.[13] The azetidine moiety plays a crucial role in the binding of the drug to the active site of the JAK enzymes.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[15][16][17] This pathway is central to the regulation of the immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[16][18]

Mechanism of Action of Baricitinib:

-

Cytokine Binding: Pro-inflammatory cytokines bind to their specific receptors on the cell surface.[19]

-

JAK Activation: This binding leads to the activation of Janus kinases (JAKs) associated with the receptors.[20]

-

STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[14][21]

-

Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.[20]

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and promote the transcription of genes involved in inflammation.[15]

-

Inhibition by Baricitinib: Baricitinib, synthesized using the 3-Ethylazetidin-3-ol core, acts as a potent and selective inhibitor of JAK1 and JAK2.[13][14] By blocking the activity of these enzymes, it prevents the phosphorylation of STATs, thereby interrupting the signaling cascade and reducing the production of inflammatory mediators.[19]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with a significant role in the synthesis of modern therapeutics. Its unique structural features make it an ideal building block for creating molecules with high affinity and selectivity for important biological targets. The synthetic routes to this intermediate are well-established, and its application in the synthesis of drugs like Baricitinib highlights its importance in addressing significant unmet medical needs in the treatment of inflammatory and autoimmune diseases. This technical guide provides the necessary information for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic and medicinal chemistry programs.

References

- 1. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

- 2. prepchem.com [prepchem.com]

- 3. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. studylib.net [studylib.net]

- 9. mdpi.com [mdpi.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics [mdpi.com]

- 13. Baricitinib - Wikipedia [en.wikipedia.org]

- 14. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 16. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 18. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 21. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

Azetidine-Containing Compounds: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional geometry that offers a compelling combination of structural rigidity and metabolic stability. This technical guide provides an in-depth review of recent advances in the medicinal chemistry of azetidine-containing compounds, with a focus on their synthesis, biological activity, and therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction to Azetidines in Drug Discovery

Azetidines have garnered significant attention in medicinal chemistry due to their ability to serve as versatile bioisosteres for other cyclic and acyclic functionalities. The incorporation of an azetidine ring into a drug candidate can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, as well as providing novel vectors for exploring chemical space. These attributes have led to the successful development of several azetidine-containing drugs and a growing pipeline of clinical candidates targeting a range of diseases, including cancer and inflammatory disorders.

Synthesis of Azetidine-Containing Compounds

The construction of the strained four-membered azetidine ring has historically presented a synthetic challenge. However, recent advancements in synthetic methodology have provided a diverse toolbox for medicinal chemists. Key strategies include intramolecular cyclizations, cycloaddition reactions, and the functionalization of pre-existing azetidine rings.

General Synthetic Strategies

Several powerful methods for the synthesis of functionalized azetidines have been developed. These include:

-

Intramolecular Cyclization: This is one of the most common methods for constructing the azetidine ring. Typically, a 3-aminopropanol or a related derivative with a leaving group at the 3-position undergoes intramolecular nucleophilic substitution to form the four-membered ring.

-

[2+2] Cycloaddition: The reaction of an imine with an alkene or ketene can provide a direct route to the azetidine core. Photochemical methods have been particularly successful in this regard.

-

Ring Expansion of Aziridines: The ring expansion of activated aziridines with a one-carbon unit can also be an effective strategy for the synthesis of azetidines.

-

Functionalization of Pre-existing Azetidines: Commercially available or readily synthesized azetidines can be further functionalized at the nitrogen atom or at the C3-position to generate a library of analogues.

Azetidine-Containing Compounds as Therapeutic Agents

The unique structural and electronic properties of the azetidine ring have been exploited in the design of potent and selective inhibitors of various biological targets. Two prominent examples are the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and analogues of the potent antitumor agent TZT-1027.

Azetidine-Based STAT3 Inhibitors

The persistent activation of STAT3 is a hallmark of numerous human cancers, making it an attractive target for cancer therapy. A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors. These compounds have been shown to inhibit STAT3 DNA-binding activity and induce apoptosis in cancer cells harboring constitutively active STAT3.

| Compound | Target | Assay | IC50 (µM) | KD (nM) | Cell-based Activity (EC50, µM) | Reference |

| 5a | STAT3 | EMSA | 0.55 | - | - | [1][2] |

| 5o | STAT3 | EMSA | 0.38 | - | - | [1][2] |

| 8i | STAT3 | EMSA | 0.34 | - | - | [1][2] |

| 7g | STAT3 | EMSA | - | 880 | 0.9 - 1.9 | [1][2] |

| 9k | STAT3 | EMSA | - | 960 | 0.9 - 1.9 | [1][2] |

| H172 | STAT3 | EMSA | 0.38 - 0.98 | - | - | [3] |

| H182 | STAT3 | EMSA | 0.38 - 0.98 | - | 1.0 - 1.9 | [3] |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant. EC50: Half-maximal effective concentration. EMSA: Electrophoretic Mobility Shift Assay.

Azetidine-Containing Analogues of TZT-1027

TZT-1027 (soblidotin) is a potent synthetic analogue of the natural product dolastatin 10, which exhibits powerful antitumor activity by inhibiting tubulin polymerization. To explore the structure-activity relationship and improve the therapeutic index of TZT-1027, analogues incorporating an azetidine moiety have been synthesized. These modifications aim to introduce conformational constraints and new interaction points with the biological target.

| Compound | A549 IC50 (nM) | HCT116 IC50 (nM) | Reference |

| 1a | 2.2 | 2.1 | [4][5] |

| 1b | 15.6 | 12.4 | [4][5] |

| 1c | 8.7 | 7.5 | [4][5] |

| 1d | 3.9 | 3.1 | [4][5] |

| 1e | 6.5 | 5.8 | [4][5] |

| 1f | 28.3 | 21.7 | [4][5] |

| 1g | 12.1 | 9.8 | [4][5] |

| 1h | 45.2 | 38.6 | [4][5] |

| 1i | >100 | >100 | [4][5] |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth in A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cell lines.

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

The STAT3 signaling pathway plays a crucial role in tumor cell proliferation, survival, and angiogenesis. The pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and translocation to the nucleus where it acts as a transcription factor for genes involved in tumorigenesis.

References

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. Phase I study of TZT‐1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry provide a compelling blend of structural rigidity and metabolic stability, making it a highly attractive component in the design of novel therapeutics.[1][3][4] The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[5] This guide offers an in-depth overview of the key synthetic methodologies for creating substituted azetidines, their diverse therapeutic applications, and detailed protocols for their synthesis and evaluation.

I. Key Methodologies for the Synthesis of Substituted Azetidines

The construction of the strained four-membered azetidine ring has historically been a synthetic challenge.[3][6] However, recent advancements have furnished a diverse toolbox for medicinal chemists, moving beyond traditional methods to more efficient and versatile strategies.

Classical and Modern Synthetic Strategies:

-

Intramolecular Cyclization: A robust and reliable strategy, this method typically involves the cyclization of γ-amino alcohols. The hydroxyl group is first converted into a good leaving group (e.g., a mesylate or tosylate), followed by an intramolecular nucleophilic substitution by the amine to form the azetidine ring.[5]

-

[2+2] and [3+1] Cycloadditions: These reactions are powerful for constructing the azetidine ring. For instance, the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be mediated by visible light, offering mild reaction conditions and high functional group tolerance.[7][8] Similarly, [3+1] cycloadditions, such as the reaction of alkenyldiazoacetates and iminoiodinanes, provide access to substituted azetines, which are precursors to azetidines.[9]

-

Strain-Release Functionalization: This innovative approach utilizes highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The inherent ring strain serves as a driving force for reactions with various nucleophiles and electrophiles to generate 3-substituted azetidines.[1][7]

-

Palladium-Catalyzed C(sp³)–H Amination: This advanced method allows for the direct intramolecular conversion of a C-H bond into a C-N bond to form the azetidine ring. A directing group, such as a picolinamide, is often used to ensure regioselectivity.[1][10]

II. Therapeutic Applications and Structure-Activity Relationships

Azetidine derivatives have demonstrated significant potential across a wide range of therapeutic areas, acting as enzyme inhibitors, receptor modulators, and more.[4][11]

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival, making it a critical target for anticancer drug development.[12][13] Azetidine amides, developed by optimizing a proline-based series, have emerged as potent small-molecule STAT3 inhibitors.[12][14] The switch from a five-membered proline ring to a four-membered azetidine ring resulted in a more than four-fold increase in potency against STAT3 DNA-binding activity.[13][14]

Table 1: In Vitro Activity of Azetidine-Based STAT3 Inhibitors Data extracted from Electrophoretic Mobility Shift Assay (EMSA) results.[13][14]

| Compound ID | Key Structural Features | STAT3 DNA-Binding IC₅₀ (µM) | Selectivity vs. STAT1/STAT5 |

| 5a | R-azetidine-2-carboxamide, Salicylate | 0.52 - 0.55 | Preferential for STAT3 over STAT1 and STAT5[13][14] |

| 5o | R-azetidine-2-carboxamide, Modified Salicylate | 0.38 | High selectivity; IC₅₀ >20 µM for STAT1/STAT5[14] |

| 6f | R-azetidine-2-carboxamide, Benzoic Acid | 1.08 | High selectivity; IC₅₀ >20 µM for STAT1[14] |

| 8q | R-azetidine-2-carboxamide, Hydroxamic Acid | 0.77 | High selectivity; IC₅₀ >20 µM for STAT1/STAT5[14] |

| 9k | R-azetidine-2-carboxamide, Heterocycle | 1.18 | High selectivity; IC₅₀ >20 µM for STAT1/STAT5[14] |

Azetidine Derivatives as GABA Uptake Inhibitors

Azetidines have been successfully developed as conformationally constrained analogues of GABA, leading to potent inhibitors of GABA transporters (GATs).[12] Structure-activity relationship (SAR) studies have shown that potency is highly dependent on the substitution pattern.

-

Substitution at the 2-position: Azetidin-2-ylacetic acid derivatives with lipophilic moieties, such as a 4,4-diphenylbutenyl group, show high potency for GAT-1, with IC₅₀ values in the low micromolar range.[12][15]

-

Substitution at the 3-position: Azetidine-3-carboxylic acid derivatives (β-alanine analogs) also show inhibitory activity, with potency influenced by the N-substituent.[15]

Table 2: Activity of Azetidine-Based GAT Inhibitors [15]

| Compound | Key Structural Features | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |

| Azetidin-2-ylacetic acid derivative | 4,4-diphenylbutenyl moiety | 2.83 ± 0.67 | - |

| Azetidin-2-ylacetic acid derivative | 4,4-bis(3-methyl-2-thienyl)butenyl moiety | 2.01 ± 0.77 | - |

| 12d | Azetidine-3-carboxylic acid derivative | - | 15.3 ± 4.5 |

| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine | 26.6 ± 3.3 | - |

| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine | - | 31.0 ± 4.7 |

Other Notable Applications

-

Antimicrobial Agents: Certain substituted phenyl azetidin-2-one derivatives have demonstrated antibacterial activity comparable to ampicillin.[5] Novel synthesized azetidines have shown potent activity against Staphylococcus aureus and Escherichia coli.[16]

-

CNS Disorders: The azetidine scaffold is being explored for treating neurological diseases like Parkinson's and depression.[17] Derivatives have been designed as triple reuptake inhibitors (TRIs) and dopamine antagonists.[11][18]

-

FFA2 Antagonists: A class of azetidines was developed as potent Free Fatty Acid Receptor 2 (FFA2) antagonists for mediating inflammatory responses, with optimized compounds showing nanomolar potency.[19]

III. Detailed Experimental Protocols

A. General Synthesis: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure based on common methodologies.[5]

-

Activation of the Alcohol: Dissolve the N-protected γ-amino alcohol in an inert solvent (e.g., dichloromethane) and cool to 0°C. Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride. Stir the reaction at 0°C and allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Intramolecular Cyclization: Dissolve the resulting N-protected amino mesylate/tosylate in a polar aprotic solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0°C. Stir the mixture at room temperature or with gentle heating to induce cyclization.

-

Final Purification: After the reaction is complete, quench carefully with water and extract the product. Purify the crude product using column chromatography to yield the N-protected azetidine derivative. The protecting group can be removed under appropriate conditions if necessary.

B. Biological Assay: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol is a generalized procedure based on methodologies described for evaluating STAT3 inhibitors.[13][14][20]

-

Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or certain breast cancer cell lines).[13][14]

-

Probe Labeling: Synthesize and radiolabel a high-affinity sis-inducible element (hSIE) DNA probe, which binds specifically to STAT3 dimers.

-

Binding Reaction: In a reaction tube, pre-incubate the nuclear extract with increasing concentrations of the synthesized azetidine test compounds (or DMSO as a control) for 30 minutes at room temperature.

-

Probe Incubation: Add the radiolabeled hSIE probe to the mixture and incubate to allow the formation of STAT3:DNA complexes.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).[14] The IC₅₀ value is determined as the compound concentration that causes a 50% reduction in STAT3:DNA binding compared to the control.

IV. Conclusion

The discovery and synthesis of novel azetidine derivatives represent a vibrant and rapidly advancing field in medicinal chemistry.[1][21] The unique structural and physicochemical properties of the azetidine ring offer significant advantages for the design of potent and selective therapeutic agents.[12] While traditional synthetic routes remain valuable, modern methods, including photochemical reactions and strain-release strategies, are enabling access to an unprecedented diversity of complex and densely functionalized azetidines.[7][8] For drug development professionals, the continued exploration of this privileged scaffold, powered by innovative synthetic chemistry, promises to deliver the next generation of therapies for a wide spectrum of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Azetidine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]